
4-Pyridinamine,3-nitro-, 1-oxide
Overview
Description
4-Pyridinamine, 3-nitro-, 1-oxide is an organic compound with the molecular formula C(_5)H(_5)N(_3)O(_3) It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide typically involves the nitration of 4-pyridinamine followed by oxidation. One common method includes:
Nitration: 4-Pyridinamine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.
Oxidation: The resulting 3-nitro-4-pyridinamine is then oxidized using an oxidizing agent like hydrogen peroxide or peracetic acid to introduce the oxide group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinamine, 3-nitro-, 1-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, 3-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex nitro and oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Higher nitro and oxide derivatives.
Reduction Products: 4-Pyridinamine, 3-amino-, 1-oxide.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Pyridinamine, 3-nitro-, 1-oxide has been identified as having potential therapeutic applications. Research indicates that compounds derived from pyridine N-oxides can play a role in treating neurological disorders. For instance, certain derivatives have been synthesized and tested for their efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The synthesis of these compounds often involves nitration reactions followed by modifications to enhance their biological activity .
Case Study: Neuroprotective Properties
A study demonstrated that derivatives of 4-nitropyridine N-oxide exhibited neuroprotective effects in vitro. The compounds were shown to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This suggests their potential as lead compounds for developing new neuroprotective agents .
Material Science
In material science, 4-Pyridinamine, 3-nitro-, 1-oxide is utilized in the development of advanced materials due to its ability to participate in π-hole interactions. These interactions are crucial for the formation of supramolecular structures, which can lead to the development of novel materials with enhanced properties such as conductivity and stability.
Case Study: Supramolecular Assemblies
Research has shown that nitropyridine N-oxides can form self-assembled structures through π-hole interactions. For example, a study illustrated how these compounds could form tetramers that enhance the material's stability and electronic properties, making them suitable for applications in organic electronics and photonics .
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. It is frequently used in the synthesis of various nitrogen-containing heterocycles and other complex molecules. The reactivity of the nitro group and the N-oxide functionality allows for diverse chemical transformations.
Synthesis Pathways
Several synthetic pathways have been developed for the preparation of 4-Pyridinamine, 3-nitro-, 1-oxide:
- Nitration Reactions : The compound can be synthesized through nitration of pyridine derivatives followed by oxidation processes.
- Reduction Reactions : It can also be generated from corresponding nitropyridines via reduction methods involving catalytic hydrogenation .
Applications Summary Table
Application Area | Description | Key Findings/Examples |
---|---|---|
Medicinal Chemistry | Potential treatment for neurodegenerative diseases | Neuroprotective effects observed in vitro |
Material Science | Formation of supramolecular structures | Enhanced stability and conductivity in organic materials |
Synthetic Organic Chemistry | Intermediate for synthesizing nitrogen heterocycles | Diverse synthetic pathways established |
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 3-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxide group may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-pyridinamine: Lacks the oxide group at the 1-position.
3-Nitro-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an amino group.
4-Nitro-2-picoline N-oxide: Has a methyl group at the 2-position instead of an amino group at the 4-position.
Uniqueness
4-Pyridinamine, 3-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Pyridinamine, 3-nitro-, 1-oxide, also known as 4-nitropyridine N-oxide, is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, and various biological effects based on diverse research findings.
4-Pyridinamine, 3-nitro-, 1-oxide has the molecular formula and a molecular weight of approximately 140.0969 g/mol. The compound features a pyridine ring substituted with a nitro group at the 3-position and an N-oxide functional group at the 1-position.
Synthesis Methods:
- Nitration and Oxidation: The most common method involves nitration of 3-aminopyridine followed by oxidation to introduce the nitro group and the N-oxide functionality.
- Vicarious Nucleophilic Substitution: This method has been explored for synthesizing various derivatives of nitropyridines .
The biological activity of 4-Pyridinamine, 3-nitro-, 1-oxide is primarily attributed to its interaction with specific molecular targets. The nitro group and the N-oxide functionality enhance its reactivity. Key mechanisms include:
- Enzyme Interaction: The compound may inhibit or activate various enzymes, influencing biochemical pathways.
- DNA Interaction: Research indicates that it can interact with DNA, potentially leading to mutations.
Antimicrobial Activity
Studies have shown that 4-Pyridinamine, 3-nitro-, 1-oxide exhibits antimicrobial properties against a range of pathogens. Its effectiveness is often compared to other nitropyridine derivatives.
Anticancer Properties
Research indicates potential anticancer effects, particularly through apoptosis induction in cancer cells. The N-oxide functionality plays a crucial role in enhancing these effects .
Mutagenicity
The compound has been studied for its mutagenic potential. It has been shown to interact with genetic material, leading to mutations in microbial models.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methyl-4-nitropyridine-1-oxide | Methyl group at the 3-position | Increased lipophilicity affecting bioavailability |
Pyridine N-oxide | Lacks nitro substitution | More stable; less reactive than nitro derivatives |
3-Picoline N-oxide | Methyl group at the 3-position | Different biological activity profile |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-pyridinamine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .
- Cancer Research : In vitro studies revealed that treatment with 4-Pyridinamine, 3-nitro-, 1-oxide resulted in reduced viability of several cancer cell lines, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
1-hydroxy-3-nitropyridin-4-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIRGLKZORSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=N)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296754, DTXSID50920421 | |
Record name | NSC111292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89317-24-8, 90389-16-5 | |
Record name | NSC111292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC111292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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